4-Acetamido-3-fluorophenylboronic Acid
Overview
Description
4-Acetamido-3-fluorophenylboronic Acid is a chemical compound with the molecular formula C8H9BFNO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular structure of 4-Acetamido-3-fluorophenylboronic Acid consists of an acetamido group (NHCOCH3) and a fluorine atom attached to a phenyl ring, which is further connected to a boronic acid group (B(OH)2) . The InChI code for the compound is 1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
4-Acetamido-3-fluorophenylboronic Acid is a white to yellow solid . It has a molecular weight of 196.97 . The compound should be stored at a temperature of +4°C .
Scientific Research Applications
Application 1: Noninvasive Monitoring of Glucose in Tear Fluid
- Summary of the Application : This research focuses on the development of a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid . The aim of the work was to improve this approach for application to noninvasive or minimally invasive monitoring of glucose .
- Methods of Application or Experimental Procedures : The researchers used new boronic acid derivatives such as 4-amino-3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid as the molecular recognition elements to achieve sensing at physiologic pH values .
- Results or Outcomes : The improved photonic glucose-sensing material sensed glucose in the range of the 100 μmol/L concentrations found in tear fluid . The detection limits were ∼1 μmol/L in synthetic tear fluid . The visually evident diffraction color shifted across the entire visible spectral region from red to blue over the physiologically relevant tear-fluid glucose concentrations . This sensing material is selective for glucose over galactose, mannose, and fructose .
Application 2: Fluorescence Imaging and Tumor Therapy
- Summary of the Application : This research focuses on the use of phenylboronic acid (PBA)-based functional chemical materials for fluorescence imaging and tumor therapy . The aim is to improve cancer cell imaging and tumor treatment by binding to glycans on the surface of cancer cells .
- Methods of Application or Experimental Procedures : The researchers used PBA-based functional materials in fluorescence imaging and tumor therapy . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, they discussed the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Results or Outcomes : The study showed that PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment . They have properties appropriate for use in such glucose-sensing applications as ocular inserts or diagnostic contact lenses for patients with diabetes mellitus .
Safety And Hazards
The safety data sheet for 4-Acetamido-3-fluorophenylboronic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(4-acetamido-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBBRALHOPKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-fluorophenylboronic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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